molecular formula C14H13NOS B1487805 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde CAS No. 1272811-40-1

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Cat. No. B1487805
CAS RN: 1272811-40-1
M. Wt: 243.33 g/mol
InChI Key: RUNFJNHZWZROBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the CAS Number: 1272811-40-1 . It has a molecular weight of 243.33 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde . The InChI code for this compound is 1S/C14H13NOS/c16-9-14-15-12-7-6-11 (8-13 (12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is typically stored at room temperature . The molecular weight of this compound is 243.33 .

Scientific Research Applications

Antifungal and Antibacterial Activity

The compound 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde has been evaluated for its potential in treating various strains of fungi and bacteria. This suggests its use in developing new antimicrobial agents that could be effective against resistant strains .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit antiproliferative activity, which is the ability to inhibit the growth and proliferation of cells. This is particularly relevant in cancer research, where controlling the rapid growth of cancer cells is a primary goal .

Anti-Hepatitis C Virus Activity

Compounds based on the 6-Phenyl-tetrahydro-1,3-benzothiazole scaffold have shown promise in inhibiting the activity of HCV viral proteins, which could lead to new treatments for hepatitis C .

Corrosion Inhibition

Derivatives of 6-Phenyl-tetrahydro-1,3-benzothiazole have been used to develop inhibitory compositions for steel acid corrosion protection. This application is significant in industrial settings where corrosion can lead to material degradation and safety issues .

Biological Activities

The benzothiazole nucleus, which is part of this compound’s structure, is involved in research for new products with diverse biological activities. These include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, amyloid imaging agents, and anticancer agents .

Chemical Synthesis

This compound is available for purchase and can be used as a starting material or intermediate in chemical synthesis for various research purposes .

properties

IUPAC Name

6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNFJNHZWZROBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Reactant of Route 2
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Reactant of Route 4
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Reactant of Route 5
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.